molecular formula C19H21N3O3 B5677499 1-(7-ethyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indol-3-yl)ethanone

1-(7-ethyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indol-3-yl)ethanone

Cat. No. B5677499
M. Wt: 339.4 g/mol
InChI Key: MZGAVCMTFFSIKC-UHFFFAOYSA-N
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Description

The synthesis and analysis of heterocyclic compounds, such as oxadiazoles, have been extensively studied due to their interesting chemical and physical properties. These compounds are known for their versatility in chemical reactions and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of novel heterocyclic compounds often involves standard methods, including condensation reactions, and is characterized by techniques like FTIR, single crystal XRD, and thermal analysis. For instance, the synthesis of 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl)-[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone demonstrates the use of solution growth techniques to obtain needle-shaped single crystals, which are then characterized for their molecular structure (C. Shruthi et al., 2019).

Molecular Structure Analysis

The structural analysis of these compounds is crucial for understanding their chemical behavior. X-ray diffraction analysis, UV-Visible studies, and thermal stability assessments are common methods used to determine the molecular structure and stability of synthesized compounds.

Chemical Reactions and Properties

Heterocyclic compounds like oxadiazoles participate in various chemical reactions, including cyclization and condensation, to form new derivatives with potential antimicrobial activity. For example, the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives and their evaluation as antibacterial agents highlight the chemical reactivity of these compounds (M. Asif et al., 2021).

properties

IUPAC Name

1-[7-ethyl-1-[[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-3-13-5-4-6-15-16(12(2)23)9-22(18(13)15)10-17-20-19(21-25-17)14-7-8-24-11-14/h4-6,9,14H,3,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGAVCMTFFSIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC3=NC(=NO3)C4CCOC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-ethyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indol-3-yl)ethanone

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